2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
“2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide” is a chemical compound with the molecular formula C9H7F4NO2 . It has a molecular weight of 237.15 . This compound is used in various applications in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H7F4NO2/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H2,14,15) .Scientific Research Applications
Photoreactions in Solvents
Studies have examined the photoreactions of related compounds in various solvents, shedding light on the potential for 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide to undergo similar reactions. For instance, the photoreaction of flutamide, which shares a structural similarity, has been studied in acetonitrile and 2-propanol. These studies reveal different photoreactions in these solvents, such as photo-induced nitro–nitrite rearrangement and phenoxy radicals generation in acetonitrile, and photoreduction followed by solvolysis of the trifluoromethyl group in 2-propanol (Watanabe et al., 2015).
Electrophilic Fluorinating Agents
Perfluoro-[N-(4-pyridyl)acetamide], a compound with structural elements similar to this compound, has been used as a site-selective electrophilic fluorinating agent. This research indicates the potential for this compound to be involved in fluorination reactions under mild conditions, expanding its applicability in synthetic chemistry (Banks et al., 1996).
Herbicidal Activity
The herbicidal activity of novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives has been evaluated, indicating that compounds structurally related to this compound may possess significant herbicidal activities against dicotyledonous weeds. This suggests a potential application in agricultural research and development (Wu et al., 2011).
Synthesis and Characterization
The synthesis and characterization of novel acetamides, including 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamide, have been explored, showcasing the synthetic versatility and potential applications of compounds similar to this compound in material science and chemical synthesis (Yang Man-li, 2008).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that the trifluoromethyl group in a molecule can enhance the potency of a drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that the trifluoromethyl group in a molecule can influence various biological and chemical functions .
Result of Action
It is known that the trifluoromethyl group in a molecule can enhance the potency of a drug .
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBVHGMTKEZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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